1-Benzyl-3-methylazetidin-3-ol
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Overview
Description
1-Benzyl-3-methylazetidin-3-ol is an organic compound with the molecular formula C11H15NO It is a member of the azetidine family, characterized by a four-membered ring structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylazetidin-3-ol can be synthesized through several methods. One common approach involves the alkylation of azetidine derivatives. For instance, the reaction of 3-methylazetidin-3-ol with benzyl chloride in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
1-Benzyl-3-methylazetidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3-methylazetidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Methylazetidin-3-ol: A simpler analog without the benzyl group.
3-Hydroxy-1-methylazetidine: Another related compound with similar structural features.
Comparison: 1-Benzyl-3-methylazetidin-3-ol is unique due to the presence of both the benzyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-benzyl-3-methylazetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-11(13)8-12(9-11)7-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 |
InChI Key |
AWOLYZYQXBLPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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